molecular formula C16H12Cl2N4O3S B10934311 5-{(1E)-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]ethanimidoyl}-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

5-{(1E)-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]ethanimidoyl}-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

Cat. No.: B10934311
M. Wt: 411.3 g/mol
InChI Key: OWESJGBXKAHEDN-UHFFFAOYSA-N
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Description

5-{(1E)-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]ethanimidoyl}-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiazine ring, and a dichlorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(1E)-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]ethanimidoyl}-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione can be achieved through a multicomponent reaction (MCR) involving β-chlorovinyl aldehydes, ammonia, sodium hydrosulfide, and a second carbonyl compound . This reaction is conducted under mild conditions and allows for the simultaneous formation of multiple bonds, leading to the desired thiazine derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-{(1E)-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]ethanimidoyl}-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidoyl group can be reduced to an amine.

    Substitution: The dichlorobenzyl moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms in the dichlorobenzyl group.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-{(1E)-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]ethanimidoyl}-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione involves its interaction with specific molecular targets. The dichlorobenzyl moiety may interact with bacterial or viral proteins, while the thiazine ring could inhibit the proliferation of tumor cells by interfering with cellular processes . The exact pathways and targets are still under investigation, but the compound’s structure suggests multiple potential modes of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{(1E)-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]ethanimidoyl}-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione stands out due to its combination of a pyrazole ring, a thiazine ring, and a dichlorobenzyl moiety

Properties

Molecular Formula

C16H12Cl2N4O3S

Molecular Weight

411.3 g/mol

IUPAC Name

5-[N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]-C-methylcarbonimidoyl]-6-hydroxy-1,3-thiazine-2,4-dione

InChI

InChI=1S/C16H12Cl2N4O3S/c1-8(13-14(23)21-16(25)26-15(13)24)20-11-5-19-22(7-11)6-9-2-3-10(17)4-12(9)18/h2-5,7,24H,6H2,1H3,(H,21,23,25)

InChI Key

OWESJGBXKAHEDN-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CN(N=C1)CC2=C(C=C(C=C2)Cl)Cl)C3=C(SC(=O)NC3=O)O

Origin of Product

United States

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